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Rhodamine Phenylglyoxal Hydrate

Cat. No.: B1164457
M. Wt: 731.75
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Description

Contextualization within Fluorescent Chemical Probes and Bioanalytical Tools

Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303) is a member of the rhodamine family of dyes, which are well-established fluorescent molecules widely utilized in biological imaging. mdpi.com Fluorescent chemical probes are designed to detect and visualize specific molecules or ions within complex biological systems. Their utility stems from their high sensitivity and the ability to provide real-time spatial and temporal information about cellular processes. mdpi.com

The core principle behind many rhodamine-based probes is a structural change from a non-fluorescent (spirocyclic) form to a highly fluorescent (open-cyclic) form upon interaction with their target. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, making them powerful bioanalytical tools. Rhodamine Phenylglyoxal Hydrate is specifically engineered to exploit this principle for the detection of a particular amino acid modification.

Significance of this compound as a Research Reagent

The primary significance of this compound lies in its ability to selectively detect protein citrullination. caymanchem.commedchemexpress.com Citrullination is the post-translational conversion of the amino acid arginine to citrulline, a process catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). caymanchem.comresearchgate.net This modification can alter a protein's structure and function and has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, ulcerative colitis, lupus, and certain cancers. caymanchem.comresearchgate.net

This compound, often abbreviated as Rh-PG, offers a direct and sensitive method for visualizing citrullinated proteins. medchemexpress.comgoogle.com The glyoxal (B1671930) group of the probe undergoes a chemoselective reaction with the ureido group of citrulline under acidic conditions. google.com This reaction forms a stable, fluorescent product that can be easily detected using standard laboratory techniques like SDS-PAGE and fluorescent imaging. caymanchem.com

This reagent provides notable advantages over traditional antibody-based methods for detecting citrullination, which can be time-consuming and costly. google.comnih.gov The Rh-PG method is characterized by its higher throughput and excellent sensitivity, making it a valuable tool for modern biomedical research. caymanchem.com

Table 1: Properties of this compound

Property Value
Synonyms Rh-PG Hydrate, Citrulline-specific Probe Hydrate, Rhodamine Phenylglyoxal
CAS Number 2309313-01-5
Molecular Formula C₃₉H₃₅N₇O₇•H₂O
Excitation Wavelength 532 nm medchemexpress.com
Emission Wavelength 580 nm medchemexpress.com

Overview of Current Academic Research Trajectories for the Compound

Current research utilizing this compound is largely concentrated on elucidating the role of protein citrullination in health and disease. Key research trajectories include:

Biomarker Discovery: A significant area of investigation involves using Rh-PG to identify novel protein biomarkers for various inflammatory and autoimmune diseases. caymanchem.com For instance, studies have employed this probe to detect changes in protein citrullination in animal models of ulcerative colitis, highlighting its potential for identifying disease-specific molecular signatures. caymanchem.comresearchgate.net

Enzyme Kinetics and Inhibitor Screening: The probe is instrumental in studying the kinetics of PAD enzymes. caymanchem.com By quantifying the rate of citrullination, researchers can better understand the activity of these enzymes and screen for potential inhibitors. This is particularly relevant for developing therapeutic strategies that target aberrant PAD activity. caymanchem.com

Understanding Disease Mechanisms: Researchers are using this compound to investigate how protein citrullination contributes to the pathology of diseases like rheumatoid arthritis. medchemexpress.com By identifying which proteins are citrullinated, scientists can gain insights into the downstream effects of this modification on cellular processes and immune responses. caymanchem.com

Table 2: Research Applications of this compound

Research Area Application Key Findings
Disease Biomarker Identification Detection of citrullinated proteins in serum from a mouse model of ulcerative colitis. caymanchem.com Identified specific protein bands with altered citrullination levels corresponding to disease severity. caymanchem.com
Enzyme Kinetics Determining the kinetic parameters of PAD4-mediated citrullination of histone H3. caymanchem.com The Rh-PG method produced results comparable to commercially available kits but in a significantly shorter time. caymanchem.com
Drug Efficacy Monitoring Assessing the effect of a PAD inhibitor (Cl-amidine) on protein citrullination. caymanchem.com Demonstrated a decrease in the citrullination of specific proteins upon inhibitor treatment. caymanchem.com

Properties

Molecular Formula

C₃₉H₃₇N₇O₈

Molecular Weight

731.75

Synonyms

Rh-PG Hydrate;  Citrulline-specific Probe Hydrate;  3’,6’-bis(Dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide Hydrate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Precursor Synthesis Pathways

The foundation of Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303) synthesis lies in the robust and adaptable preparation of its two key precursors. Innovations in synthetic organic chemistry have led to advanced routes for both phenylglyoxal derivatives and the rhodamine fluorophore core.

Advanced Synthetic Routes for Phenylglyoxal Derivatives

Phenylglyoxal and its derivatives are crucial reagents, and various methods for their synthesis have been developed. Classical approaches include the oxidation of acetophenone (B1666503) using selenium dioxide. orgsyn.orgorgsyn.org This method, while effective, involves the use of a toxic reagent. More contemporary methods offer alternatives with improved safety and efficiency.

One notable advancement is the oxidation of acetophenones in a two-step, one-pot process. This involves oxidizing the acetophenone to a phenylglyoxalacetal, which is then hydrolyzed in the same reactor to yield the final phenylglyoxal product. google.com Another approach involves reacting a substituted acetophenone with a source of a nitrosonium ion in the presence of a strong acid and water. google.com

Ruthenium-catalyzed oxidation presents another modern alternative. For instance, the use of ruthenium trichloride (B1173362) with [bis(acetoxy)iodo]benzene in a dichloromethane/water solvent system at 30°C provides an efficient route to phenylglyoxal from various starting materials, including styrene (B11656) oxide and 2-hydroxyacetophenone. chemicalbook.com

A variety of other methods have also been reported, such as:

Oxidation of benzoylcarbinol with cupric acetate. orgsyn.org

Hydrolysis of 2-acetoxy-2-bromoacetophenone. orgsyn.org

Oxidation of phenacyl bromide with dimethyl sulfoxide. orgsyn.org

Hydrolysis of phenylglyoxal hemimercaptal. orgsyn.org

These diverse synthetic pathways provide chemists with a range of options to produce phenylglyoxal and its derivatives, which can be tailored based on the desired scale, available starting materials, and safety considerations. The development of bifunctional phenylglyoxal starting materials, however, remains a challenge, which can hamper the synthesis of more complex conjugates. sigmaaldrich.com

Table 1: Comparison of Synthetic Routes to Phenylglyoxal Derivatives
Starting MaterialReagentsKey AdvantagesReference(s)
AcetophenoneSelenium dioxide, dioxane, waterWell-established method orgsyn.org, orgsyn.org
Substituted AcetophenoneOxidizing agent, then acid hydrolysisOne-pot procedure google.com
Substituted AcetophenoneNitrosonium ion source, strong acid, waterOne-step process google.com
Styrene OxideRuthenium trichloride, [bis(acetoxy)iodo]benzeneCatalytic, mild conditions chemicalbook.com
BenzoylcarbinolCupric acetateAlternative to selenium dioxide orgsyn.org
2-Acetoxy-2-bromoacetophenoneHeat or aqueous hydrolysisAvoids strong oxidants orgsyn.org

Modern Approaches for Rhodamine Fluorophore Scaffold Preparation

The rhodamine scaffold is a cornerstone of many fluorescent probes due to its bright and photostable nature. nih.gov Traditional synthesis often involves the condensation of 3-aminophenols with phthalic anhydrides. nih.gov However, this method can be inefficient and lead to purification challenges, especially for asymmetrically substituted rhodamines. nih.gov

Modern synthetic strategies have focused on improving efficiency, versatility, and access to a wider range of rhodamine analogues. A significant advancement is the use of a common intermediate, such as 3,6-difluoroxanthone, which can be used to produce a variety of rhodamines and rosamines in high yields. nih.gov

Another powerful approach involves the use of organometallic reagents. For example, a modular synthesis of silicon-rhodamine (SiR) analogues utilizes the regioselective double nucleophilic addition of aryllanthanum reagents to esters or anhydrides. acs.org This method offers improved functional group tolerance compared to earlier methods using bis-aryllithium or bis-arylmagnesium reagents. acs.org Similarly, a general method for synthesizing Si-fluoresceins and Si-rhodamines employs a three-step protocol involving Li/Br-exchange, transmetalation to magnesium, and electrophile addition, starting from bis(5-alkoxy-2-bromophenyl)silanes. acs.org

Table 2: Modern Synthetic Approaches to Rhodamine Scaffolds
MethodKey FeaturesAdvantagesReference(s)
Common Intermediate (3,6-difluoroxanthone)High-yielding route to various rhodamines and rosaminesVersatility, improved efficiency nih.gov
Aryllanthanum ReagentsModular synthesis of Si-rhodamine analoguesImproved functional group tolerance acs.org
Li/Br-Exchange and Grignard ReactionGeneral synthesis of Si-fluoresceins and Si-rhodaminesConcise protocol, access to new derivatives acs.org
Protecting-Group-Free SynthesisNucleophilic addition of lithium dicarboxybenzenideReduced steps, increased yields biorxiv.org
Systematic Tuning of SpirocyclizationConversion of ortho-carboxy moiety to substituted amidesPrecise control of photophysical properties biorxiv.org

Conjugation Techniques for Rhodamine Phenylglyoxal Hydrate Synthesis

The final step in producing this compound is the covalent linkage of the phenylglyoxal moiety to the rhodamine fluorophore. This is typically achieved through direct condensation or more advanced ligation strategies.

Direct Condensation Reactions

Direct condensation is a common method for forming the this compound conjugate. This often involves an amidation reaction where an amine-functionalized rhodamine derivative is reacted with a carboxylic acid-functionalized phenylglyoxal, or vice versa. For instance, a rhodamine B derivative can be condensed with ethylenediamine (B42938) to create a probe. acs.org The reaction between an azido-functionalized phenylglyoxal and an alkyne-modified rhodamine can also be achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The efficiency of these condensation reactions can be influenced by the specific functional groups present on each precursor and the reaction conditions employed. For example, the reaction of 4-azidophenylglyoxal with citrullinated proteins, followed by visualization with an alkyne-conjugated probe, highlights a similar principle of forming a stable linkage. nih.gov

Orthogonal Ligation and Click Chemistry Methodologies

Orthogonal ligation strategies and click chemistry offer highly specific and efficient methods for conjugating biomolecules and fluorophores, often under mild, biocompatible conditions. nih.gov These techniques are particularly valuable for creating complex bioconjugates with minimal side reactions.

Click chemistry, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. nih.gov This reaction involves the specific ligation of a terminal alkyne to an azide (B81097), forming a stable triazole linkage. sigmaaldrich.com This approach has been successfully used to link rhodamine-alkyne conjugates to other molecules. nih.gov A key advantage is the ability to perform these reactions in complex biological environments. acs.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes, such as DBCO or BCN, which react readily with azides without the need for a toxic catalyst. medchemexpress.com This makes SPAAC particularly suitable for applications in living systems. nih.gov Rhodamine-N3, an azide-containing rhodamine, can participate in both CuAAC and SPAAC reactions. medchemexpress.com

These advanced ligation methods provide a powerful toolkit for the precise and efficient synthesis of this compound and its derivatives, enabling the creation of highly specific and functional probes. nih.gov

Optimization and Challenges in Derivative Synthesis

The synthesis of this compound derivatives presents several optimization challenges. A primary hurdle is the limited commercial availability of bifunctional phenylglyoxal starting materials, which can complicate the synthesis of more elaborate conjugates. sigmaaldrich.com The sensitivity of the dicarbonyl group in phenylglyoxal during synthetic manipulations also requires careful consideration of reaction conditions and protecting group strategies. sigmaaldrich.com

Furthermore, achieving the desired photophysical and chemical properties in the final derivative often requires a delicate balance. For instance, the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form of rhodamine dyes is a critical parameter that influences cell permeability and fluorescence quantum yield. researchgate.net Modifying the rhodamine structure to optimize one property can inadvertently affect another. For example, while halogenation of the pendant phenyl ring can increase the emission wavelength, it can also serve as a site for nucleophilic aromatic substitution, allowing for further derivatization. researchgate.net

The solubility of the final probe is another important consideration. Highly acidic conditions, sometimes used in labeling procedures with phenylglyoxal-based probes, can lead to the formation of insoluble protein aggregates. nih.gov Therefore, the development of derivatives that are effective under milder conditions is an ongoing area of research.

Despite these challenges, the continuous development of new synthetic methods and a deeper understanding of structure-property relationships are enabling the creation of increasingly sophisticated and effective this compound derivatives for a wide range of applications.

Strategies for Managing Hydration Sensitivity of Reactive Moieties

The synthesis and application of probes like this compound involve careful management of the reactivity of their constituent parts, particularly the phenylglyoxal moiety. Phenylglyoxal is an organic compound containing both an aldehyde and a ketone, making it highly reactive. wikipedia.org A key characteristic of phenylglyoxal is its tendency to form a colorless, crystalline hydrate in the presence of water, a reversible reaction where water adds to the aldehyde group. wikipedia.org While this hydration can affect the reactivity of the aldehyde, it is a manageable aspect of its chemistry rather than an insurmountable obstacle.

The primary reactive group in this context is the α-dicarbonyl of the phenylglyoxal unit, which is specifically utilized for its ability to selectively bind to the guanidinium (B1211019) group of arginine or the urea (B33335) group of citrulline. wikipedia.orgcaymanchem.com The hydrate form of phenylglyoxal exists in equilibrium with the anhydrous (and more reactive) dicarbonyl form in solution. wikipedia.org Synthetic strategies are therefore designed not necessarily to eliminate water entirely, but to control the reaction conditions to favor the desired conjugation.

One successful strategy involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the documented synthesis of this compound, an azide-functionalized phenylglyoxal derivative is reacted with an alkyne-bearing rhodamine molecule. google.com This reaction is often performed in a mixed solvent system, such as DMSO and water, which demonstrates its tolerance to aqueous conditions. google.com The efficiency and specificity of the click reaction allow it to proceed effectively even with the phenylglyoxal moiety existing in equilibrium with its hydrate. Furthermore, the subsequent reaction of the complete probe with its biological target, such as a citrullinated protein, is typically managed by controlling the pH of the medium. For instance, the specific detection of protein citrullination by Rhodamine Phenylglyoxal is carried out at an acidic pH, which optimizes the chemoselective reaction between the glyoxal (B1671930) group and the citrulline residue. caymanchem.com

Therefore, the management of the hydration sensitivity of the phenylglyoxal moiety relies on a combination of robust conjugation chemistries that tolerate water and the precise control of reaction parameters like pH to direct the reactivity of the probe towards its intended target.

Application of Protecting Groups in Multifunctional Probe Development

The construction of complex, multifunctional molecules such as this compound necessitates a sophisticated and strategic use of protecting groups. creative-peptides.com These chemical modifications are used to temporarily block reactive functional groups on a molecule, preventing them from participating in unwanted side reactions during a synthetic sequence. creative-peptides.comumich.edu This ensures that chemical transformations occur only at the desired locations. At the end of the synthesis, these protecting groups are removed to reveal the original functional group. umich.edu

The synthesis of this compound is a prime example of a modular approach where protecting groups are indispensable. The probe is assembled from two key precursors: a rhodamine fluorophore functionalized with an alkyne group and a phenylglyoxal unit functionalized with an azide group. google.com Each of these precursors must be built through multi-step syntheses where protecting groups play a crucial role.

Key Protecting Group Strategies:

Orthogonal Protection: In multifunctional probe development, different protecting groups that can be removed under different conditions are used—a concept known as orthogonal protection. For example, an acid-labile group like tert-Butoxycarbonyl (Boc) might be used to protect an amine, while a base-labile group like 9-Fluorenylmethyloxycarbonyl (Fmoc) protects another. creative-peptides.combeilstein-journals.org This allows for the selective deprotection and modification of one part of the molecule while others remain shielded.

Amine and Carboxyl Protection: During the synthesis of the rhodamine and phenylglyoxal fragments, common protecting groups for amines include Boc, Fmoc, and Benzyloxycarbonyl (Z), while carboxyl groups are often protected as esters (e.g., methyl or tert-butyl esters). creative-peptides.comnih.gov

While some modern methods aim for protecting-group-free synthesis to increase efficiency, the use of protecting groups remains a foundational and powerful strategy in the development of sophisticated chemical tools like this compound. nih.govbiorxiv.org

Table 1: Common Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection Conditions
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)
BenzyloxycarbonylZAmineCatalytic Hydrogenation, HBr/AcOH
TriphenylmethylTrtAmine, Thiol, AlcoholMild Acid
BenzylBzlAlcohol, Carboxylic AcidCatalytic Hydrogenation
tert-ButyltBuCarboxylic Acid, AlcoholStrong Acid

This table presents a selection of common protecting groups and their typical applications and removal conditions, relevant to the synthesis of complex organic molecules like fluorescent probes. creative-peptides.combeilstein-journals.org

Purification and Validation Techniques for Synthetic Products

The successful synthesis of a chemical probe like this compound is contingent upon rigorous purification of the final product and its intermediates, followed by comprehensive validation to confirm its structure and function.

Purification Techniques:

Following synthesis, the crude reaction mixture contains the desired product alongside unreacted starting materials, byproducts, and reagents. The purification process is essential to isolate the target compound with high purity.

Chromatography: This is the most common and powerful method for the purification of rhodamine derivatives.

Silica (B1680970) Gel Chromatography: For small organic molecules like the precursors and the final Rhodamine Phenylglyoxal conjugate, column chromatography using silica gel is a standard procedure. chemicalbook.com The separation is based on the differential polarity of the components in the mixture.

Ion-Exchange and Gel Chromatography: These techniques are also employed in the purification of rhodamine derivatives, particularly when dealing with charged or larger molecules. nih.gov

Crystallization: If the final product is a stable solid, it can often be purified by crystallization from a suitable solvent system. This was a method used for the phenylglyoxal hydrate precursor. wikipedia.org

Distillation: For volatile liquid precursors, such as anhydrous phenylglyoxal, fractional distillation under reduced pressure is used to achieve high purity. orgsyn.org

Validation Techniques:

Once purified, the identity and integrity of the synthetic product must be unequivocally confirmed.

Structural Validation:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compound, confirming that it matches the expected molecular formula. chemicalbook.comrsc.org The observed molecular weight for this compound is approximately 731.8 g/mol . caymanchem.comcymitquimica.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the presence of key functional groups (e.g., carbonyls, amides, azides) within the molecule. rsc.org

Purity and Optical Validation:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound. selleckchem.com

UV-Visible and Fluorescence Spectroscopy: These techniques are critical for validating a fluorescent probe. They are used to measure the absorption (excitation) and emission spectra. Rhodamine Phenylglyoxal exhibits maximum absorbance (λmax) at approximately 551 nm and fluorescence emission around 580 nm. caymanchem.com

Functional Validation: The ultimate test for a molecular probe is its performance in a functional assay. For this compound, this involves demonstrating its specific reactivity with its target. It has been shown to react chemoselectively with citrulline-containing proteins, with a reported limit of detection of ~10 ng for citrullinated histone H3. caymanchem.com This confirms that the probe is not only structurally correct but also functionally active.

Table 2: Summary of Purification and Validation Methods for this compound

MethodPurposeApplication Example
Purification
Silica Gel ChromatographyIsolate product from non-polar/polar impuritiesPurification of final product and precursors. chemicalbook.com
CrystallizationPurify stable solid compoundsIsolation of phenylglyoxal hydrate. wikipedia.org
Validation
Mass Spectrometry (MS)Confirm molecular weightVerifying the mass of the final probe (C₃₉H₃₅N₇O₇·H₂O, MW: ~731.8). caymanchem.comcymitquimica.com
NMR SpectroscopyConfirm chemical structureElucidating the proton and carbon framework. rsc.org
Fluorescence SpectroscopyConfirm optical propertiesMeasuring excitation (~551 nm) and emission (~580 nm) maxima. caymanchem.com
Functional AssayConfirm biological activityTesting reactivity and sensitivity towards citrullinated proteins. caymanchem.com

Photophysical and Spectroscopic Characterization

Advanced Spectroscopic Studies of Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303)

Advanced spectroscopic techniques are essential to fully characterize the excited-state dynamics and emission efficiency of Rhodamine Phenylglyoxal Hydrate.

While specific time-resolved fluorescence spectroscopy studies exclusively on this compound are not extensively detailed in the public literature, the behavior of similar rhodamine derivatives provides a strong inferential basis. Typically, rhodamine-based probes designed for "turn-on" sensing exhibit a significant change in fluorescence lifetime upon interaction with their target analyte. In its non-fluorescent, spirolactam form, the fluorescence lifetime is expected to be very short, often in the picosecond range, due to efficient non-radiative decay pathways. Upon reaction with an analyte, such as the citrulline for which the Rh-PG probe was designed, the opening of the spirolactam ring to the highly fluorescent, ring-opened amide form would lead to a dramatic increase in the fluorescence lifetime, typically to several nanoseconds (ns). This change in lifetime is a key parameter that can be measured to quantify analyte binding or reaction kinetics.

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical metrics for any fluorescent probe. For this compound, which exists in a non-fluorescent state prior to reaction, the initial quantum yield is near zero. Upon reaction and subsequent ring-opening, the resulting rhodamine fluorophore is expected to exhibit a high quantum yield, characteristic of rhodamine dyes.

Table 1: Representative Photophysical Properties of Rhodamine Dyes This table provides typical values for well-characterized rhodamine dyes to offer context for the expected properties of the activated form of this compound.

CompoundQuantum Yield (ΦF)Fluorescence Lifetime (τF) [ns]Solvent
Rhodamine B0.70~2.5Ethanol
Rhodamine 6G0.95~4.1Ethanol
Rhodamine 1100.92~4.1Basic Ethanol

Note: The data in this table is for general comparison and does not represent measured values for this compound.

The absorption and emission spectra of this compound are central to its characterization. In its unreacted, spirolactam form, the compound is colorless and does not exhibit significant absorption in the visible region. The primary absorption bands are in the ultraviolet (UV) range. Upon reaction and conversion to its fluorescent form, a strong absorption band appears in the visible spectrum, accompanied by a vibrant color and intense fluorescence.

For the derivative known as "Citrulline-specific Probe-rhodamine," which is a form of Rhodamine Phenylglyoxal, the spectroscopic properties have been documented. nih.govcaymanchem.com The unreacted probe is non-fluorescent, but upon reaction, it can be excited and exhibits clear emission.

Table 2: Spectroscopic Data for the Activated Form of Rhodamine Phenylglyoxal

Spectroscopic PropertyWavelength (nm)
Absorption Maxima (λabs)227, 355, 551 nih.govcaymanchem.com
Excitation Maximum (λex)532 nih.govcaymanchem.com
Emission Maximum (λem)580 nih.govcaymanchem.com

The appearance of the strong absorption peak at 551 nm is responsible for the characteristic pink or magenta color of the activated rhodamine fluorophore. The Stokes shift, which is the difference between the absorption and emission maxima, is approximately 29 nm based on the main visible absorption and emission peaks.

Mechanistic Investigations of Fluorescence Modulation

The ability of this compound to act as a "turn-on" fluorescent probe is rooted in specific, dynamic molecular mechanisms that control the transition between its non-fluorescent and fluorescent states.

The fluorescence of many rhodamine-based probes is controlled by the reversible opening and closing of a spirolactam ring. rsc.orgresearchgate.netresearchgate.net In the "off" state, the molecule exists in a colorless, non-fluorescent spirolactam form. This structure features a spiro carbon atom that isolates the xanthene fluorophore from the rest of the molecule's conjugated system.

The presence of the phenylglyoxal moiety in this compound provides a reactive site. When this site interacts with its target, such as the urea (B33335) group of a citrulline residue, it induces an irreversible cleavage and subsequent rearrangement that leads to the opening of the spirolactam ring. nih.gov This structural transformation creates the extended π-conjugated system of the rhodamine dye, resulting in strong absorption of visible light and intense fluorescence emission. nih.govrsc.org This mechanism is the foundation of its use as a highly specific, "turn-on" probe. The stability of the closed spirolactam ring in the absence of the analyte ensures a low background signal, a crucial feature for sensitive detection. mdpi.com

Photoinduced Electron Transfer (PET), also known as photo-induced quenching, is another key mechanism that can control the fluorescence of rhodamine derivatives. nih.gov In a PET-based sensor, the fluorophore is covalently linked to a recognition unit (the receptor) that can act as an electron donor or acceptor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore (or vice versa), providing a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

When the receptor binds to its target analyte, its redox potential is altered, which can inhibit the PET process. This disruption of the quenching pathway restores the fluorescence of the rhodamine core, leading to a "turn-on" response. While the primary mechanism for probes like this compound is often described as spirolactam ring-opening, it is conceivable that PET processes could also play a role in modulating the fluorescence of the unreacted probe or in the fine-tuning of the photophysical properties of the final fluorescent product.

Analysis of Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process wherein a proton is transferred between a donor and an acceptor group within the same molecule after electronic excitation. nih.gov This process typically requires the presence of both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (such as a nitrogen or carbonyl oxygen atom) positioned in close spatial proximity, often facilitated by a pre-existing intramolecular hydrogen bond. nih.gov The transfer results in the formation of a transient tautomeric species in the excited state, which often exhibits a distinct, large Stokes-shifted fluorescence emission compared to the initial form. nih.gov

An analysis of the molecular structure of this compound does not reveal the typical functional arrangement required for a classical ESIPT pathway. cymitquimica.com The core structure consists of a rhodamine moiety linked to a phenylglyoxal unit. cymitquimica.com The rhodamine scaffold itself does not possess the necessary adjacent proton donor-acceptor pair to facilitate ESIPT. While the molecule contains potential proton-accepting sites (e.g., carbonyl oxygens, triazole nitrogens) and amide protons, it lacks a labile acidic proton (like that of a phenol) positioned to form the requisite intramolecular hydrogen bond for a proton transfer to occur upon excitation. Therefore, ESIPT is not considered a primary or significant de-excitation pathway for the this compound molecule itself. Its photophysical behavior is governed by other mechanisms.

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a fundamental process that dictates the photophysical properties of many fluorescent dyes, including the rhodamine family. mdpi.comrsc.org ICT involves a photoinduced redistribution of electron density from an electron-donating (D) portion of the molecule to an electron-accepting (A) portion. mdpi.com This charge redistribution leads to an excited state with a significantly larger dipole moment than the ground state.

In the structure of this compound, the xanthene core of the rhodamine fluorophore, with its electron-rich dimethylamino groups, acts as the electron donor system. The electrophilic pyronin ring system and the attached phenylglyoxal moiety function as the electron-accepting components. The interplay between these D and A units is central to the molecule's spectroscopic properties.

Upon absorption of light, an electron is promoted to an excited state, initiating the charge transfer. This ICT process is responsible for the strong absorption in the visible region and the subsequent fluorescence emission. rsc.org The extent of charge transfer can be influenced by factors such as solvent polarity and structural conformation. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Furthermore, a related process known as Twisted Intramolecular Charge Transfer (TICT) can occur. In the TICT state, rotational motion around the single bond connecting the donor and acceptor groups in the excited state leads to a perpendicular geometry. This twisted, charge-separated state is often non-emissive or weakly emissive, providing an efficient non-radiative decay channel that quenches fluorescence. nih.gov This principle is often exploited in the design of "turn-on" fluorescent probes, where the molecule is initially held in a non-fluorescent state (often a closed, spirocyclic form in rhodamines) and fluorescence is activated upon a specific chemical reaction or binding event that prevents the formation of the quenching TICT state and favors the planar, emissive ICT state.

The known spectroscopic properties for this compound are summarized in the table below.

PropertyValue
UV/Vis Absorption Maxima (λmax) 227 nm, 355 nm, 551 nm caymanchem.com
Excitation Maximum (Ex. Max) 532 nm caymanchem.com
Emission Maximum (Em. Max) 580 nm caymanchem.com

This data is specific to this compound.

To provide a broader context for the photophysical properties of rhodamine-based dyes, the following table presents typical data for the well-characterized compound Rhodamine 6G in ethanol. These values illustrate the high fluorescence efficiency common to this class of fluorophores.

PropertyValue (for Rhodamine 6G in Ethanol)
Fluorescence Quantum Yield (Φf) 0.95 nih.gov
Fluorescence Lifetime (τf) ~4 ns

Disclaimer: This data is for the related compound Rhodamine 6G and is provided for illustrative and comparative purposes only. Specific quantum yield and lifetime values for this compound are not available in the cited literature.

Molecular Recognition and Reaction Mechanisms

Chemoselective Reaction with Citrulline and Arginine Residues

The utility of Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303) as a probe is rooted in its ability to selectively react with either citrulline or arginine residues in a pH-dependent manner. nih.gov This selectivity is crucial for distinguishing between these two structurally similar amino acids within a complex protein mixture.

Reaction Kinetics and Thermodynamics of Adduct Formation

The reaction between Rhodamine Phenylglyoxal Hydrate and citrulline or arginine residues leads to the formation of stable adducts, a process that has been characterized by its kinetics. Under optimal conditions, the labeling of citrullinated proteins with Rh-PG can be achieved within 30 minutes. nih.govbertin-bioreagent.com The efficiency of this reaction allows for a limit of detection of approximately 10 nanograms for citrullinated histone H3 and around 1 nanogram for autodeiminated PAD4, highlighting the probe's high sensitivity. bertin-bioreagent.comcaymanchem.comtargetmol.com This rapid and sensitive detection is superior to many existing techniques for identifying citrullinated proteins. nih.govcolby.edunih.gov The formation of the adduct with arginine, on the other hand, is favored under neutral to basic conditions. nih.govexlibrisgroup.com The resulting derivative, which incorporates two phenylglyoxal moieties per guanido group of arginine, is stable under mildly acidic conditions (below pH 4) but decomposes slowly at neutral or alkaline pH. exlibrisgroup.com

Table 1: Reaction Conditions and Detection Limits of this compound

ParameterValueReference
Optimal Labeling Time30 minutes nih.gov
Probe Concentration100 µM nih.govbertin-bioreagent.comcaymanchem.comtargetmol.com
Limit of Detection (Citrullinated Histone H3)~10 ng bertin-bioreagent.comcaymanchem.comtargetmol.com
Limit of Detection (Autodeiminated PAD4)~1 ng bertin-bioreagent.comcaymanchem.comtargetmol.com

pH-Dependent Selectivity and Specificity Profiles

A key feature of this compound is its pH-dependent selectivity. nih.gov Under acidic conditions (pH < 1), the probe exhibits a strong preference for citrulline residues. nih.govmdpi.comnih.gov This is because the guanidinium (B1211019) group of arginine is protonated and thus less reactive towards the glyoxal (B1671930) group of the probe, while the ureido group of citrulline remains nucleophilic and reacts readily. researchgate.net Conversely, the reaction with arginine is favored at a pH range of 7 to 8. exlibrisgroup.com This differential reactivity allows for the specific labeling of citrullinated proteins by controlling the pH of the reaction environment. nih.gov It has also been noted that under acidic conditions, Rh-PG can react with homocitrulline and cysteine, although the thiohemiacetal formed with cysteine is hydrolyzed at neutral pH. nih.gov

Structural Characterization of Formed Adducts

The reaction of the glyoxal group of this compound with the ureido group of citrulline results in the formation of a cyclic adduct. nih.gov This stable structure allows for the robust detection and visualization of citrullinated proteins. In the case of arginine, the reaction with phenylglyoxal under neutral or basic conditions leads to a derivative where two phenylglyoxal moieties are attached to the guanido group. exlibrisgroup.com This adduct is stable under acidic conditions, facilitating the isolation of labeled peptides. exlibrisgroup.com

Interactions with Protein Arginine Deiminases (PADs) and Citrullinated Proteins

This compound is a powerful tool for studying the activity of Protein Arginine Deiminases (PADs), the enzymes responsible for citrullination. nih.govcolby.edu PADs catalyze the conversion of peptidyl-arginine to peptidyl-citrulline, a modification that can alter protein structure and function. nih.govnih.gov

Substrate Recognition and Binding Site Analysis

By labeling the products of PAD activity, this compound enables the identification of citrullinated proteins and the specific sites of modification. nih.gov This is crucial for understanding the substrate specificity of different PAD isozymes and the functional consequences of citrullination. The probe has been successfully used to visualize protein citrullination in various biological samples, aiding in the identification of potential disease biomarkers. nih.govcolby.edu For instance, it has been used to detect citrullinated proteins in the serum of mice with colitis and in the synovial fluid of rheumatoid arthritis patients. nih.gov

Influence of Buffer Systems on Reactivity and Selectivity

The choice of buffer system is critical for controlling the reactivity and selectivity of this compound. As previously discussed, the pH of the buffer dictates whether the probe will preferentially react with citrulline or arginine. nih.gov Acidic buffers are essential for the selective labeling of citrulline residues, while neutral to alkaline buffers favor the modification of arginine. nih.govexlibrisgroup.com The composition of the buffer can also influence reaction kinetics and the stability of the formed adducts.

Supramolecular Interactions and Binding Stoichiometry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Key to this field are concepts of molecular recognition, where a host molecule selectively binds to a guest molecule.

Host-Guest Interactions and Complex Formation

There is no specific data in the reviewed literature detailing host-guest interactions or complex formation involving this compound. However, the broader family of rhodamine dyes has been shown to form inclusion complexes with various host molecules, particularly cyclodextrins and cucurbiturils.

For instance, rhodamine derivatives can be encapsulated within the hydrophobic cavity of cyclodextrins, a process driven by favorable energetic interactions. nih.govsphinxsai.com Similarly, cucurbiturils, with their rigid, pumpkin-shaped structure, can encapsulate rhodamine dyes, leading to the formation of stable host-guest complexes. frontiersin.orgnih.gov These interactions often result in a 1:1 stoichiometry, with one host molecule binding to one guest dye molecule. acs.org The formation of these complexes can significantly alter the photophysical properties of the rhodamine guest, such as enhancing its fluorescence. nih.govfrontiersin.org

It is plausible that the rhodamine part of this compound could interact with such hosts. However, the bulky and reactive phenylglyoxal hydrate group would likely influence the binding affinity and the geometry of any potential complex. Without experimental data, any discussion remains speculative.

Table 1: Examples of Host-Guest Interactions with Rhodamine Derivatives

Guest MoleculeHost MoleculeStoichiometryKey FindingsReference(s)
Rhodamine 6GHydroxypropyl-β-cyclodextrin1:1Formation of an inclusion complex enhances the fluorescence of Rhodamine 6G. nih.gov
Rhodamine Bβ-Cyclodextrin1:1Association of the monomeric form of Rhodamine B with the cyclodextrin (B1172386) cavity. sphinxsai.com
Rhodamine 6GCucurbit acs.orguril1:1Encapsulation leads to ultrastable rhodamine, protecting it from photobleaching. frontiersin.orgnih.gov

This table presents data for related rhodamine compounds due to the absence of specific data for this compound.

Role of Non-Covalent Interactions in Recognition Processes

The formation of host-guest complexes is governed by a variety of non-covalent interactions. These can include:

Hydrophobic Interactions: The encapsulation of a nonpolar guest (or the nonpolar parts of a guest, like the xanthene core of rhodamine) into the nonpolar cavity of a host molecule in an aqueous environment is a primary driving force.

Hydrogen Bonding: While the core rhodamine structure has limited hydrogen bonding capability, substituents on the rhodamine or the host molecule can form hydrogen bonds, contributing to the specificity and stability of the complex.

Electrostatic Interactions: Interactions between charged groups on the host and guest can play a significant role in complex formation.

In the context of this compound, the phenylglyoxal hydrate group possesses hydroxyl groups that could potentially participate in hydrogen bonding. However, the dominant chemical characteristic of the phenylglyoxal group reported in the literature is its propensity to form covalent bonds with specific amino acid residues. researchgate.netnih.govnih.gov This strong covalent reactivity likely dictates its interaction profile, potentially precluding the more subtle and reversible non-covalent interactions that are the hallmark of supramolecular chemistry.

Applications in Advanced Biochemical and Cellular Research

High-Sensitivity Detection and Quantification of Protein Citrullination

The unique chemical properties of Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303) enable highly sensitive and specific detection of protein citrullination, surpassing many previous methods in efficiency and ease of use. This has facilitated more accurate quantification and characterization of this modification in various research contexts. nih.govresearchgate.net

Rhodamine Phenylglyoxal Hydrate (Rh-PG) offers a streamlined, antibody-independent method for visualizing citrullinated proteins directly in-gel following Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.govnih.gov The process involves incubating the gel with the Rh-PG probe under acidic conditions, which covalently labels citrulline residues. nih.gov The citrullinated proteins can then be visualized using standard fluorescent imaging equipment, eliminating the need for protein transfer to a membrane and subsequent antibody incubations that are characteristic of a traditional Western blot. nih.gov

This methodology presents a significant advancement over conventional antibody-based detection, such as the anti-modified citrulline (AMC) antibody method. nih.govnih.gov The Rh-PG labeling protocol is substantially faster and involves fewer steps, providing a higher throughput potential. nih.gov For instance, the Rh-PG method can be completed in approximately 3 hours, compared to the 25 hours or more required for an AMC Western blot. nih.gov Studies have demonstrated that the quantification of citrullination over time yields nearly identical results between the Rh-PG probe and antibody-based techniques, confirming its reliability. nih.gov The probe has a reported limit of detection of around 1 ng for autodeiminated PAD4 and approximately 10 ng for citrullinated histone H3. caymanchem.combiocompare.com

FeatureRhodamine Phenylglyoxal (Rh-PG) MethodAnti-Modified Citrulline (AMC) Western Blot
Principle Direct chemical labeling of citrulline with a fluorescent probe. nih.govIndirect detection using primary and secondary antibodies. nih.gov
Primary Workflow Step In-gel fluorescent staining after SDS-PAGE. nih.govProtein transfer to membrane, blocking, and antibody incubations. nih.gov
Approximate Time ~3 hours. nih.gov≥25 hours. nih.gov
Number of Steps ~6 steps. nih.gov~12 steps. nih.gov
Detection Method Fluorescence Imaging. nih.govcaymanchem.comChemiluminescence or Fluorescence Imaging. nih.gov

This table provides a comparative overview of the Rhodamine Phenylglyoxal method versus traditional antibody-based Western blotting for the detection of protein citrullination.

While this compound is exceptionally effective for detecting and quantifying total protein citrullination on gels, pinpointing the exact location of the modification on a protein's amino acid sequence typically requires mass spectrometry (MS). nih.gov However, the direct use of Rh-PG for MS-based site identification is not its primary application. The detection of citrullination by MS is inherently challenging due to the very small mass shift (+0.984 Da) that occurs when an arginine residue is converted to citrulline, a shift that can be difficult to distinguish from natural isotopic variations. nih.gov

To overcome this, related phenylglyoxal-based strategies have been developed specifically for MS applications. These methods often use a phenylglyoxal derivative linked to an enrichment tag, such as biotin, rather than a fluorophore. researchgate.net This allows for the specific capture and enrichment of citrullinated peptides from a complex protein digest, increasing their concentration to a level more suitable for successful MS analysis and site identification. nih.gov Therefore, while Rh-PG excels at gel-based visualization, it is often used in a complementary role to MS-based approaches that are the gold standard for site-specific localization. nih.gov

The properties of this compound make it highly suitable for the development of higher throughput screening (HTS) assays. nih.govresearchgate.net HTS methodologies are designed to test large numbers of samples or conditions in parallel, a task for which traditional, multi-day Western blotting is ill-suited. nih.govnih.gov The Rh-PG probe's rapid and simple protocol, combined with its sensitive fluorescent readout, allows for the analysis of citrullination in a multi-well plate format. nih.govresearchgate.net

This capability is particularly valuable for applications such as:

Enzyme Kinetics: Researchers can efficiently determine the kinetic parameters of peptidylarginine deiminase (PAD) enzymes with various protein substrates. nih.gov

Inhibitor Screening: The efficacy of potential PAD inhibitors can be rapidly assessed by measuring the reduction in protein citrullination across a range of compound concentrations. nih.govplos.org

Biomarker Discovery: The probe can be used to screen for changes in protein citrullination in numerous biological samples, aiding in the identification of potential disease biomarkers. nih.gov

By simplifying the detection process and moving it to a fluorescence-based platform, Rh-PG facilitates a more efficient and scalable approach to studying protein citrullination compared to older, more cumbersome techniques. nih.govspringernature.com

Fluorescent Imaging Modalities

The rhodamine component of the probe provides strong fluorescence, making it an excellent tool for imaging applications. caymanchem.com However, the chemical requirements of the labeling reaction impose significant limitations on its use, particularly within living systems.

This compound is not suitable for live-cell imaging or the detection of intracellular citrullination in living cells. The fundamental reason for this limitation is the harsh chemical conditions required for the labeling reaction. The probe selectively reacts with citrulline only at a highly acidic pH (pH < 1), typically achieved by using 20% trichloroacetic acid (TCA). nih.govnih.gov

These conditions are acutely cytotoxic, and would instantly cause irreversible protein aggregation and cell death, precluding any meaningful analysis of dynamic processes in live cells. researchgate.net Therefore, the application of this compound is restricted to ex vivo or fixed samples where cell viability is not a concern, such as:

Labeling proteins in polyacrylamide gels. nih.gov

Staining proteins on fixed blot membranes. nih.gov

Analyzing citrullination in cell or tissue lysates. researchgate.net

The inability to use this compound in living cells also prevents its use for targeting and imaging citrullination within specific subcellular compartments (e.g., mitochondria, nucleus) in real-time. Since the labeling procedure is performed after cell lysis and protein extraction, all information regarding the original subcellular localization of the proteins is lost. nih.gov While immunofluorescence on fixed and permeabilized cells using specific antibodies remains a viable method for visualizing localized citrullination, the Rh-PG probe's current chemistry does not permit this type of application.

Enzymatic Activity Monitoring and Kinetic Studies

Rhodamine-phenylglyoxal (Rh-PG) has emerged as a powerful chemical probe for investigating protein citrullination, a post-translational modification catalyzed by Protein Arginine Deiminases (PADs). nih.govacs.org These enzymes convert arginine residues to citrulline, and their aberrant activity is linked to numerous diseases. nih.gov The utility of Rh-PG stems from the chemoselective reaction of its phenylglyoxal group with the ureido group of citrulline under highly acidic conditions. nih.govnih.gov This specificity allows for direct and sensitive detection of citrullinated proteins, offering significant advantages over traditional antibody-based methods or colorimetric assays, which can be costly, time-consuming, or have high limits of detection. nih.govresearchgate.net

The Rh-PG probe enables the effective monitoring of protein deimination (citrullination) over time. google.com Researchers can track the progression of enzymatic reactions by taking samples at various time points and labeling them with Rh-PG. Following the labeling step, the proteins are separated by SDS-PAGE, and the citrullinated proteins are visualized using a fluorescent scanner. nih.govgoogle.com This methodology provides a clear, time-dependent picture of substrate conversion.

A notable example is the time-course analysis of histone H3 citrullination by the PAD4 enzyme. google.com In such experiments, histone H3 is incubated with PAD4, and the reaction is monitored over a set period. Analysis using the Rh-PG method reveals a progressive increase in fluorescence corresponding to the histone H3 band, indicating its conversion to a citrullinated state. google.com The results from this technique have been shown to compare favorably with other methods, such as the Anti-Citrulline (Modified) Detection Kit and specific anti-citrullinated histone antibodies, confirming its reliability for tracking the kinetics of this enzymatic process. researchgate.netgoogle.com This approach has been successfully used to demonstrate dynamic changes in protein citrullination in complex biological models, such as a mouse model of colitis. researchgate.net

Beyond qualitative monitoring, Rh-PG is a valuable tool for the quantitative analysis of PAD enzyme activity. nih.gov Its high sensitivity allows for the determination of key kinetic parameters and the precise measurement of citrullinated proteins. acs.orgresearchgate.net The probe possesses an excellent limit of detection (LOD), which varies depending on the citrulline content of the target protein. nih.gov For instance, the LOD for citrullinated histone H3 is approximately 10 ng, while for autodeiminated PAD4, it is as low as 1 ng. caymanchem.combiocompare.comtargetmol.com

This quantitative capability allows researchers to determine the kinetic parameters for various protein substrates of PAD enzymes. acs.orgresearchgate.net The methodology is superior to many existing techniques due to its higher throughput and sensitivity. nih.govacs.org By measuring the rate of fluorescence increase, which corresponds to the rate of citrulline formation, the efficiency of PAD enzymes on different substrates can be compared, and the effects of potential inhibitors can be accurately assessed. acs.org This makes Rh-PG an indispensable tool for drug discovery efforts targeting the PAD enzyme family. acs.orggoogle.com

Table 1: Reported Limits of Detection (LOD) for Rhodamine-Phenylglyoxal (Rh-PG) This table summarizes the sensitivity of the Rh-PG probe for detecting specific citrullinated proteins under acidic conditions.

Target ProteinReported Limit of Detection (LOD)Reference
Citrullinated Histone H3~10 ng caymanchem.combiocompare.com
Autodeiminated PAD4~1 ng caymanchem.combiocompare.comtargetmol.com

Broader Analytical Chemosensing Capabilities of Rhodamine-Phenylglyoxal Scaffold Analogs

The core rhodamine scaffold, known for its distinctive fluorescence properties, serves as a versatile platform for the development of a wide array of chemosensors. rsc.org Many rhodamine derivatives operate on a "turn-on" fluorescence mechanism associated with the opening of a non-fluorescent spirolactam ring upon binding to a target analyte. rsc.orgnih.gov This structural change induces a strong fluorescent signal and often a visible color change. rsc.orgrsc.org By modifying the receptor unit attached to the rhodamine core, scientists have designed analogs of the rhodamine-phenylglyoxal scaffold capable of detecting a diverse range of analytes beyond citrulline, including metal ions, anions, and other biological molecules. rsc.orgresearchgate.net

Rhodamine-based scaffolds have been extensively engineered to create selective chemosensors for various metal ions. rsc.org The selectivity is achieved by designing specific coordination sites that preferentially bind to certain cations, triggering the ring-opening mechanism. rsc.org For example, a novel rhodamine-based sensor, RGN, was developed for the highly selective "turn-on" detection of multiple metal ions, including Fe³⁺, Al³⁺, Cr³⁺, and Hg²⁺, in aqueous systems. nih.gov The complexation of the metal ion with the sensor leads to a stable complex that enhances fluorescence, allowing for sensitive detection with low detection limits. nih.govrsc.org

Similarly, the rhodamine framework has been adapted for anion sensing, although this application is less common than cation sensing. nih.gov A notable example is the chemosensor RAHN, a rhodamine derivative developed for the real-time selective detection of bisulfite anions (HSO₃⁻) in water. nih.govresearchgate.net In the presence of bisulfite, the weakly emissive sensor becomes strongly fluorescent and its color changes from yellow to pink, allowing for both fluorometric and colorimetric detection. nih.gov Another strategy for anion detection is the Intramolecular Indicator Displacement Assay (IIDA), where a sensor molecule containing both a receptor and an attached anionic chromophore can detect target anions like pyrophosphate through a competitive binding process that alters the dye's fluorescence. nih.gov

Table 2: Examples of Rhodamine Scaffold Analogs as Ion Chemosensors This table highlights specific rhodamine-based sensors and their target ions, detection mechanisms, and reported sensitivities.

Sensor NameTarget Analyte(s)Detection MechanismLimit of Detection (LOD)Reference
RGNFe³⁺, Al³⁺, Cr³⁺, Hg²⁺Fluorescence "turn-on" via spirolactam ring-opening10.20 nM (Fe³⁺), 14.66 nM (Al³⁺), 58.78 nM (Cr³⁺), 73.33 nM (Hg²⁺) nih.gov
RAHNBisulfite (HSO₃⁻)Fluorescence "turn-on" and colorimetric change~0.4 µM nih.gov
IIDA SensorsPyrophosphate, Glyphosate (B1671968)Intramolecular Indicator Displacement Assay (IIDA)Not specified nih.gov

The versatility of the rhodamine scaffold extends to the detection of important organic and biological molecules. researchgate.net By integrating different reactive or recognition moieties, chemosensors have been created for analytes crucial to biological processes. researchgate.net For example, rhodamine-based sensors have been developed to detect adenosine (B11128) triphosphate (ATP) and reactive oxygen species like H₂O₂. researchgate.net

A specific sensor, created by appending a redox-responsive 3-aminoquinoline (B160951) group to a rhodamine base, demonstrated the ability to detect nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net This reaction-type fluorescent sensor shows a significant increase in fluorescence intensity in the presence of NADH, a key coenzyme in cellular metabolism. researchgate.net Furthermore, the IIDA sensing strategy has proven effective for detecting the phosphonate (B1237965) herbicide glyphosate and other biologically significant anions like pyrophosphate in aqueous environments, showcasing the platform's adaptability for both environmental and biological monitoring. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Probe-Biomolecule Interactions

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction between a small molecule, such as a rhodamine-based probe, and a target biomolecule, typically a protein. These methods provide insights into the binding mode, affinity, and the structural changes induced by the interaction at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used to predict the binding mode and estimate the binding affinity of a ligand (the probe) to its receptor (the biomolecule).

Studies on the interaction of rhodamine derivatives with proteins like human serum albumin (HSA) and lysozyme (B549824) have demonstrated the utility of molecular docking in elucidating binding mechanisms. researchgate.netresearchgate.netnih.govnih.gov For instance, molecular docking studies of Rhodamine B with HSA have identified the primary binding site to be near Sudlow's site I, a known drug-binding site on the protein. researchgate.net The predicted binding energy from such studies provides a quantitative measure of the affinity. In one study, the binding of various drug candidates to HSA was evaluated, with binding energies ranging from -6.7 to -12.1 kcal/mol, indicating strong interactions. nih.gov Similarly, the interaction of Rhodamine B with lysozyme was investigated using molecular docking, which, in conjunction with spectroscopic methods, confirmed the binding of the dye to the protein with a binding constant of 2963.54 L·mol⁻¹ at 25°C. nih.gov

The specificity of a probe is determined by its ability to bind selectively to its intended target. Phenylglyoxal (B86788) is a well-known reagent that specifically modifies arginine residues in proteins. nih.govnih.gov Therefore, a Rhodamine Phenylglyoxal Hydrate (B1144303) probe would be expected to exhibit high specificity for arginine-rich pockets on a protein surface. Molecular docking can be used to compare the binding affinity of the probe to the target site versus other potential binding sites on the protein or on other proteins, thus predicting its molecular specificity.

Table 1: Representative Binding Affinities of Rhodamine Derivatives with Proteins from Molecular Docking Studies

Rhodamine DerivativeProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
Rhodamine BHuman Serum Albumin (HSA)-6.5Not specified in abstract researchgate.net
Rhodamine BLysozymeNot specified in abstractNot specified in abstract nih.gov
Rhodamine 6GG-Quadruplex DNANot specified in abstractNot specified in abstract mdpi.comnih.gov
Quinazoline Derivative (for comparison)EGFRLower than ErlotinibMet769 ugm.ac.id
Various Drug CandidatesHuman Serum Albumin (HSA)-9.7 to -12.1Trp214, Asp451, Lys195, etc. nih.gov

This table is generated based on available data from multiple sources and is for illustrative purposes.

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes in both the probe and the protein upon binding. nih.govmdpi.com MD simulations can reveal how the binding of a ligand can alter the protein's structure and dynamics, which is often crucial for its biological function. nih.govresearchgate.net

For example, MD simulations of a bifunctional rhodamine probe attached to troponin C showed that the probe becomes immobilized on the protein surface, with its orientation defined by the attachment sites. nih.gov The simulations revealed that the detailed interaction depends on a combination of steric factors, electrostatic and hydrophobic interactions, and hydrogen bonds. nih.gov Studies on the interaction of Rhodamine B with HSA have also shown that the binding induces conformational and microenvironmental changes in the protein. nih.govtandfonline.comtandfonline.com These changes can be subtle, such as the movement of a few side chains, or more significant, involving the rearrangement of secondary structure elements like α-helices. tandfonline.comnih.gov The combination of MD simulations with Principal Component Analysis (PCA) is a powerful approach to identify large-scale collective motions in proteins and understand the functional consequences of ligand-induced conformational changes. nih.gov

Quantum Chemical Calculations for Photophysical Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding and predicting the photophysical properties of fluorescent probes like rhodamine derivatives.

The color and fluorescence of a dye are determined by its electronic structure, specifically the energy difference between the ground state and the excited states. DFT calculations can be used to optimize the geometry of the molecule in its ground and excited states and to calculate the energies of the molecular orbitals. nih.govescholarship.org TD-DFT is then employed to predict the absorption and emission wavelengths, which correspond to the energies of electronic transitions. researchgate.netnih.gov

For rhodamine dyes, TD-DFT calculations have been successfully used to predict their absorption and emission spectra. scribd.com These calculations can also provide insights into other important photophysical parameters, such as the fluorescence quantum yield and the nature of the electronic transitions (e.g., π-π* transitions). nih.gov The accuracy of these predictions is often dependent on the choice of the functional and basis set, as well as the inclusion of solvent effects. researchgate.net

Table 2: Representative Calculated Photophysical Properties of Rhodamine Derivatives

Rhodamine DerivativeCalculation MethodPredicted PropertyPredicted ValueExperimental ValueReference
Rhodamine 6GDFT/TD-DFTExcitation Energy2.913 eV~520 nm (in ethanol) scribd.com
Rhodamine BDFTNot specifiedNot specifiedNot specified nih.gov
Spiropyran (for comparison)DFT/TD-DFTEmission SpectraPredicted to fluoresceQuenched by fluoride nih.gov

This table is generated based on available data from multiple sources and is for illustrative purposes.

Many rhodamine-based probes are designed as "turn-on" sensors, where their fluorescence is initially quenched and is restored upon interaction with the target analyte. nih.govnih.gov A common mechanism for this is the reversible opening of a non-fluorescent spirolactam ring to a highly fluorescent, ring-opened amide form. nih.govrsc.org

Quantum chemical calculations are instrumental in simulating and understanding this ring-opening process. nih.gov By calculating the energy profiles of the closed (spirolactam) and open forms, as well as the transition state connecting them, researchers can understand the thermodynamics and kinetics of the process. TD-DFT calculations can further confirm that the closed form is indeed non-fluorescent (or weakly fluorescent) while the open form exhibits strong fluorescence. For example, studies on rhodamine-based probes for metal ions have used DFT to show that the coordination of the metal ion to the probe stabilizes the open, fluorescent form. nih.govrsc.org Similarly, for a Rhodamine Phenylglyoxal Hydrate probe, the covalent reaction of the phenylglyoxal moiety with an arginine residue would likely trigger the spirolactam ring-opening, leading to a "turn-on" fluorescence signal.

Computational Design and In Silico Screening of Novel Probe Analogs

The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be leveraged for the computational design and in silico screening of novel probe analogs with improved properties. nih.govescholarship.orgresearchgate.netnih.govescholarship.org This rational design approach can significantly accelerate the development of new fluorescent probes.

For instance, based on the understanding of the structure-property relationships of rhodamine dyes, new analogs can be designed with tailored absorption and emission wavelengths, enhanced brightness, and improved photostability. nih.gov In silico screening involves the use of computational methods to evaluate a large virtual library of candidate molecules against a specific target, prioritizing the most promising ones for synthesis and experimental testing. nih.gov This approach can be used to identify novel rhodamine derivatives with high binding affinity and specificity for a particular biomolecule. For example, a library of rhodamine-phenylglyoxal analogs with different linkers or substituents could be screened in silico to identify the optimal design for targeting arginine residues in a specific protein of interest. The use of machine learning models trained on experimental binding data can further enhance the accuracy of these predictions. nih.govyoutube.comyoutube.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Rhodamine Phenylglyoxal (B86788) Hydrate (B1144303) Analogs with Enhanced Properties

The core structure of Rhodamine Phenylglyoxal Hydrate offers a scaffold for the development of novel analogs with tailored and enhanced properties. Future research will likely focus on synthetic modifications to the rhodamine core and the phenylglyoxal moiety to improve its performance in various applications.

Key areas for development include:

Enhanced Photophysical Properties: Modifications to the xanthene core of the rhodamine structure can lead to analogs with superior brightness, photostability, and tunable emission spectra. nih.gov Strategies such as introducing sulfonate groups could enhance water solubility and reduce non-specific binding, although care must be taken to not disrupt the fluorogenic properties. nih.gov The synthesis of both symmetrical and unsymmetrical 4-carboxyrhodamines presents a viable strategy for creating a diverse palette of probes covering the visible spectrum. nih.gov

Improved Biocompatibility and Permeability: For live-cell imaging applications, enhancing the cell permeability of Rh-PG analogs is crucial. Isomeric tuning, which has been shown to improve the biocompatibility of rhodamine probes, could be a valuable approach. nih.gov

Modified Reactivity and Specificity: While the phenylglyoxal group is selective for citrulline under acidic conditions, future analogs could be designed with altered reactivity to target other specific functional groups or to perform optimally under different pH conditions. nih.gov This could expand the utility of Rh-PG beyond the detection of citrullination.

Table 1: Potential Modifications for Next-Generation Rh-PG Analogs

Target Property Potential Modification Strategy Anticipated Benefit
Enhanced Brightness Modification of the xanthene coreImproved signal-to-noise ratio in imaging
Increased Photostability Introduction of stabilizing functional groupsLonger imaging times and reduced phototoxicity
Tunable Emission Spectra Synthesis of various rhodamine isomersEnables multicolor and multiplexed imaging
Improved Water Solubility Incorporation of sulfonate or other hydrophilic moietiesReduced aggregation and non-specific binding
Enhanced Cell Permeability Isomeric tuning of the rhodamine structureMore efficient labeling in living cells
Altered Reactivity Modification of the phenylglyoxal groupTargeting of new analytes beyond citrulline

Integration with Advanced Microfluidic and Nanotechnological Platforms

The integration of this compound with microfluidics and nanotechnology opens up new possibilities for high-throughput analysis, ultrasensitive detection, and targeted delivery.

Microfluidic Devices: Microfluidic platforms enable the precise manipulation of minute fluid volumes, offering a controlled environment for reactions and analysis. Integrating Rh-PG into microfluidic chips could lead to the development of automated systems for the rapid and sensitive detection of citrullinated proteins in small biological samples. These "lab-on-a-chip" systems would require smaller reagent volumes and offer faster analysis times compared to traditional methods. nih.gov

Nanoparticle Conjugation: Covalently linking this compound to nanoparticles, such as gold or polymeric nanoparticles, can significantly enhance its utility. For instance, rhodamine-conjugated gold nanoparticles have been shown to exhibit a higher reactive oxygen species (ROS) quantum yield, making them potent photosensitizers for photodynamic therapy research. Furthermore, the presence of gold nanoparticles can provide contrast for other imaging modalities. Polymeric nanoparticles can serve as stable carriers for the fluorophore, allowing for trafficking studies both in vitro and in vivo.

Exploration of Novel Research Applications in Material Science and Diagnostics (non-clinical)

While the primary application of this compound has been in the context of biological research, its unique chemical properties make it a candidate for exploration in material science and non-clinical diagnostics.

Material Science: The fluorescence of rhodamine derivatives can be sensitive to the local environment. This property could be exploited in the development of smart materials. For example, polymers functionalized with Rh-PG could act as sensors for mechanical stress or changes in pH. The interaction of rhodamine dyes with polymer films, such as polydopamine, is an area of active research that could lead to new functional coatings and materials.

Non-Clinical Diagnostics: The principle of using a specific chemical reaction to trigger a fluorescent signal can be applied to a wide range of non-clinical diagnostic targets.

Environmental Monitoring: Analogs of this compound could be designed to detect specific environmental pollutants. For instance, rhodamine-based sensors have been developed for the detection of metal ions like Fe(III), Al(III), Cr(III), and Hg(II) in water samples. nih.gov Similar principles could be applied to create sensors for other contaminants, such as salicylic (B10762653) acid in food products. nih.gov The detection of synthetic dyes like rhodamine B in environmental samples using techniques like surface-enhanced Raman scattering (SERS) with silver-decorated zinc oxide nanostructures highlights the potential for developing sensitive detection methods. mdpi.com

Detection of Other Biomarkers: The phenylglyoxal moiety's reactivity is not strictly limited to citrulline. Research into its reactivity with other analytes could lead to the development of probes for different biomarkers. For example, rhodamine-based probes have been developed to detect the activity of specific enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), which is linked to cancer. nih.gov

Advancements in Multi-Analyte Detection and Multiplexed Imaging Strategies

The ability to detect multiple analytes simultaneously is a key goal in many areas of research and diagnostics. Future advancements could see this compound and its analogs playing a significant role in multiplexed detection strategies.

Multi-Analyte Chemosensors: By incorporating different recognition moieties onto a rhodamine scaffold, it is possible to create sensors that can detect multiple ions or molecules. For example, a single rhodamine-based sensor has been designed to detect Fe(III), Al(III), Cr(III), and Hg(II) ions through distinct fluorescent responses under different conditions. nih.gov This approach could be expanded to create Rh-PG-based probes that not only detect citrullination but also other post-translational modifications or cellular components simultaneously.

Multiplexed Imaging: The development of Rh-PG analogs with distinct spectral properties is a crucial step towards multiplexed imaging. By using a panel of such probes with different emission wavelengths, researchers could simultaneously visualize citrullination and other cellular processes or structures in real-time. This would provide a more comprehensive understanding of the complex interplay of different molecular events within a cell.

The continued exploration of the chemistry and applications of this compound and its derivatives holds great promise for advancing our capabilities in sensing, imaging, and materials science.

Q & A

Q. How is Rhodamine Phenylglyoxal Hydrate synthesized for use as a fluorescent probe in detecting citrullinated proteins?

Rhodamine-phenylglyoxal (Rh-PG) is synthesized by conjugating phenylglyoxal hydrate to rhodamine via a condensation reaction under acidic conditions. The probe selectively reacts with citrulline residues in proteins at pH ≤ 3.0, forming stable adducts detectable by fluorescence imaging after SDS-PAGE separation . For example, Rh-PG has been used to tag citrullinated proteins in animal models of ulcerative colitis, enabling visualization of biomarkers through fluorescence microscopy .

Q. What methodologies are employed to use phenylglyoxal derivatives in Hg²⁺ ion sensing?

A rhodamine B-based fluorescent probe (R) is synthesized by condensing rhodamine B hydrazide with phenylglyoxal monohydrate, followed by reduction with NaBH₄. Structural validation via ¹H/¹³C NMR, ESI-MS, and X-ray crystallography confirms the probe’s selectivity for Hg²⁺. The probe exhibits a linear fluorescence response to Hg²⁺ concentrations (5 × 10⁻⁷–2 × 10⁻⁶ M) and has been applied in live-cell imaging of Hg²⁺ in MGC-803 cells .

Q. What are the standard protocols for modifying arginine residues in proteins using phenylglyoxal-based reagents?

Phenylglyoxal hydrate reacts with arginine residues under neutral/basic conditions (pH 7.0–8.0). Typical protocols involve incubating the protein with 1–10 mM phenylglyoxal in phosphate or borate buffer at 25–37°C for 30–120 minutes. Activity loss (e.g., thrombin clotting inhibition) is monitored via pseudo-first-order kinetics . For example, phosphofructokinase activity is reduced to 11% after 120 min with 1.0 mM phenylglyoxal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the specificity of phenylglyoxal derivatives in cross aldol reactions?

In Co-catalyzed arylations, replacing K₂CO₃ with Cs₂CO₃ improves yields (e.g., 67–86% for heteroaryltrimethylgermanes). Optimization involves controlling temperature (65°C), solvent (THF), and base (Cs₂CO₃) to suppress side reactions like benzoin oxidation. Gas chromatography-mass spectrometry (GC-MS) is used to track intermediates and byproducts (e.g., biphenyl) . For enantioselective aldol reactions, steric effects of catalysts (e.g., quinidine thiourea derivatives) are tuned to achieve >90% ee for anti-diastereomers .

Q. What experimental strategies address discrepancies in phenylglyoxal’s hydration behavior across derivatives?

Quantum chemical calculations (B3LYP/MP2) and NMR studies reveal that electron-withdrawing groups (e.g., nitro in p-nitrophenylglyoxal, pNPG) stabilize dihydrates, unlike phenylglyoxal. To resolve hydration inconsistencies, control experiments should vary pH, temperature, and substituents. For example, pNPG dihydrates dominate at equilibrium, while phenylglyoxal exists as monohydrates under similar conditions .

Q. How does the modification of arginine residues by phenylglyoxal hydrate affect enzyme kinetics, and how is this analyzed?

Phenylglyoxal inhibits enzymes by covalently modifying critical arginines. Kinetic assays (e.g., Ca²⁺-ATPase activity loss) are combined with site-directed mutagenesis or mass spectrometry to identify modified residues. For instance, alkyl-DHAP synthase inactivation by phenylglyoxal follows pseudo-first-order kinetics, with rate constants proportional to reagent concentration. Protection assays using arginine analogs (e.g., substrate competitors) confirm specificity .

Data Contradiction Analysis

Q. How do conflicting results on phenylglyoxal’s role in mitochondrial permeability transition (MPT) inform experimental design?

Phenylglyoxal adducts can either suppress or induce MPT depending on the charge of the adduct. Negative charges (e.g., carboxylated derivatives) stabilize the pore, while neutral adducts destabilize it. Researchers must control pH (7.4 vs. 8.0) and adduct charge during mitochondrial assays. Fluorescence probes (e.g., TMRM) are used to monitor membrane potential changes in real time .

Q. Why do phenylglyoxal derivatives exhibit variable efficiency in anion transport inhibition?

Irreversible inhibition of erythrocyte chloride exchange depends on phenylglyoxal concentration, pH (≥8.0), and temperature (>0°C). Competing anions (e.g., Cl⁻) or reversible inhibitors (e.g., DIDS) reduce modification rates. Kinetic studies show that inhibition follows a two-step mechanism: rapid reversible binding followed by covalent modification .

Methodological Best Practices

  • Synthesis: Use freshly distilled phenylglyoxal hydrate to avoid polymerization. For Rh-PG, confirm conjugation efficiency via fluorescence quenching .
  • Enzyme Assays: Pre-incubate enzymes with phenylglyoxal in borate buffer (pH 8.0) for optimal arginine modification .
  • Imaging: For citrullination detection, fix cells with 4% paraformaldehyde before Rh-PG treatment to preserve protein structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.